2-[1-(3-methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
Description
This compound belongs to a class of bicyclic pyrrolo-pyrrole derivatives characterized by a fused octahydropyrrolo[3,4-b]pyrrole core. The molecule features a 3-methoxybenzoyl group at position 1 of the bicyclic system and a 5-(trifluoromethyl)pyridine moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxybenzoyl substituent may influence binding interactions in biological systems. Its molecular formula is C₂₀H₂₀F₃N₃O₂, with a molecular weight of 415.39 g/mol.
Properties
IUPAC Name |
(3-methoxyphenyl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2/c1-28-16-4-2-3-13(9-16)19(27)26-8-7-14-11-25(12-17(14)26)18-6-5-15(10-24-18)20(21,22)23/h2-6,9-10,14,17H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMCCSQGSTQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. The process may begin with the preparation of the octahydropyrrolopyrrole core through a cycloaddition reaction. The methoxybenzoyl group is introduced via an acylation reaction, often using 3-methoxybenzoyl chloride and a base such as triethylamine. The trifluoromethylpyridine ring is incorporated through nucleophilic substitution reactions, facilitated by strong bases or catalytic conditions.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is crucial. This may involve using high-pressure reactors for cycloaddition and advanced purification techniques such as recrystallization and chromatography. The use of green chemistry principles, like solvent recovery and minimal waste production, is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the methoxybenzoyl moiety, forming quinones.
Reduction: The pyrrolopyrrole core can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can be substituted by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated pyrrole derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(3-Methoxybenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-5-(trifluoromethyl)pyridine has found applications in several fields:
Chemistry: Used as a building block in the synthesis of more complex molecules and functional materials.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of this compound depends on its interaction with molecular targets, such as enzymes or receptors. The methoxybenzoyl group can engage in pi-pi stacking interactions, while the pyrrolopyrrole core provides a rigid scaffold that can fit into specific active sites. The trifluoromethyl group enhances the compound's stability and can improve its binding affinity to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of pyrrolo-pyrrole derivatives. Key structural analogs and their distinguishing features are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact: The 3-methoxybenzoyl group in the target compound (vs. The oxane-4-carbonyl analog lacks aromaticity in the acyl group, which may reduce π-π stacking interactions but improve aqueous solubility. The pyrazole-sulfonyl derivative introduces a bulkier, charged substituent, likely affecting membrane permeability.
Physicochemical Properties: The target compound’s trifluoromethylpyridine moiety enhances metabolic resistance compared to non-fluorinated analogs. Compounds with sulfonyl groups (e.g., ) exhibit higher polarity, as evidenced by molecular weights exceeding 400 g/mol, which may limit blood-brain barrier penetration.
Synthetic Accessibility :
- The oxane-4-carbonyl analog is commercially available at lower prices (e.g., $54–$248 per mg) compared to the target compound, which lacks direct pricing data.
- Pyrazole-sulfonyl derivatives are priced at $8–$11 per gram, suggesting scalable synthesis routes.
Research Findings and Limitations
- Data Gaps: No direct comparative studies on binding affinities, pharmacokinetics, or toxicity were found in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
